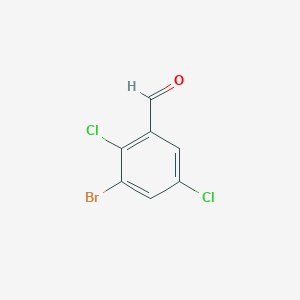

3-Bromo-2,5-dichlorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Bromo-2,5-dichlorobenzaldehyde” is a chemical compound with the CAS Number: 1823608-01-0 . It has a molecular weight of 253.91 .

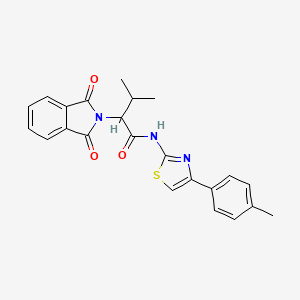

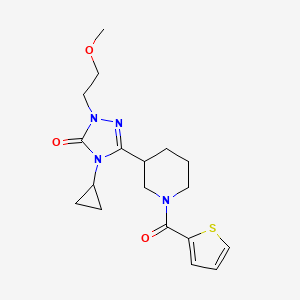

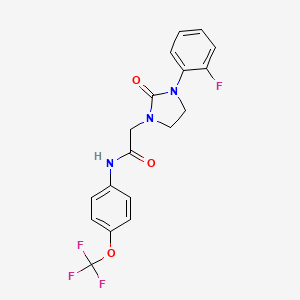

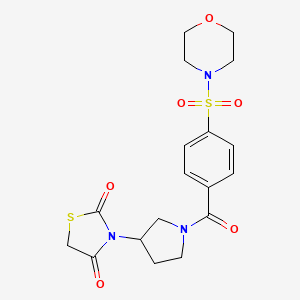

Molecular Structure Analysis

The molecular formula of “3-Bromo-2,5-dichlorobenzaldehyde” is CHBrClO . Its average mass is 253.908 Da and its monoisotopic mass is 251.874420 Da .

Physical And Chemical Properties Analysis

“3-Bromo-2,5-dichlorobenzaldehyde” has a density of 1.8±0.1 g/cm^3 . Its boiling point is 294.8±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.4±3.0 kJ/mol . The flash point is 132.1±25.9 °C . The index of refraction is 1.634 . The molar refractivity is 50.5±0.3 cm^3 .

Applications De Recherche Scientifique

Organic and Coordination Chemistry

- 3-Bromo-2,5-dichlorobenzaldehyde is utilized in the synthesis of heteroditopic ligands for binding metal salts. This is achieved through a one-pot halomethylation process, which serves as a flexible method to attach functional arms to salicylaldehydes, thereby enhancing their applications in coordination chemistry (Wang et al., 2006).

Crystallography and Structural Analysis

- The compound has been used in the synthesis of various structural molecules. For instance, (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide was synthesized using 2,4-dichlorobenzaldehyde and 3-bromobenzohydrazide. The structure was studied for its hydrogen bonding patterns, contributing to our understanding of molecular interactions and crystallography (Cao, 2009).

Computational Chemistry

- Computational studies have explored the synthesis and properties of compounds involving 3-Bromo-2,5-dichlorobenzaldehyde. For example, new unsymmetric bishydrazone derivatives were synthesized and characterized using various spectroscopic methods and computational tools. This research aids in understanding the molecular properties and stability of such compounds (Kaya et al., 2021).

Supramolecular Chemistry

- The compound is also significant in the study of supramolecular structures. Research on isomeric phenylhydrazones of 3-bromo-5-nitrosalicylaldehyde revealed insights into their hydrogen bonding and molecular packing, highlighting the significance of such compounds in supramolecular chemistry (Gomes et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-2,5-dichlorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQXLCZBCGWOPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-dichlorobenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)

![4-(1-(2-(2,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2418421.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2418425.png)

![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)

![2,5-dichloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2418431.png)

![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)